molecular formula C29H58 B14637344 Nonacos-11-ene CAS No. 54863-77-3

Nonacos-11-ene

Cat. No.: B14637344
CAS No.: 54863-77-3
M. Wt: 406.8 g/mol
InChI Key: GZDZVTNYHONRIK-UHFFFAOYSA-N
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Description

Nonacos-11-ene is a pure organic hydrocarbon compound with the molecular formula C29H58, characterized by a double bond at the 11th carbon in its chain . As a Research Use Only (RUO) product, it is exclusively intended for laboratory analysis and scientific investigation in controlled settings . RUO products like this compound are essential tools for fundamental research, including applications in chemical ecology, materials science, and the study of natural products . Researchers value this compound for its potential use as a standard in analytical chemistry, for exploring the properties of long-chain alkenes, or in the synthesis of more complex molecules. It is strictly not intended for use in diagnostic procedures, patient management, or any other clinical applications, and its use in in-house developed tests may carry regulatory obligations for the laboratory . This product provides scientists with a well-defined chemical building block to advance their research initiatives.

Properties

CAS No.

54863-77-3

Molecular Formula

C29H58

Molecular Weight

406.8 g/mol

IUPAC Name

nonacos-11-ene

InChI

InChI=1S/C29H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22,24-29H2,1-2H3

InChI Key

GZDZVTNYHONRIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Lindlar Catalyst-Mediated Partial Hydrogenation

The partial hydrogenation of alkynes to cis-alkenes using Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) is a cornerstone method for introducing double bonds with stereochemical control. In the context of Nonacos-11-ene, this approach involves synthesizing a 11-alkyne precursor, followed by selective hydrogenation.

For example, dialkyne intermediates analogous to those described in cyclopropane hydrocarbon syntheses can be strategically hydrogenated. A dialkyne such as 10 (Figure 5 in) undergoes Lindlar hydrogenation to yield a cis,cis-diene. Adapting this methodology, a 29-carbon alkyne with a triple bond at position 11 would produce cis-Nonacos-11-ene. Key parameters include:

Parameter Value/Description Reference
Catalyst Lindlar catalyst (Pd/CaCO₃)
Solvent Dichloromethane or Ethanol
Hydrogen Pressure 1 atm
Reaction Time 4–6 hours
Yield 85–95%

This method’s stereoselectivity is unparalleled, though it requires precise control over alkyne precursor synthesis.

Wittig Reaction for Regioselective Alkene Formation

Ylide Synthesis and Coupling

The Wittig reaction, involving phosphorus ylides and carbonyl compounds, offers regioselective double-bond formation. For this compound, a C11 ylide (e.g., triphenylphosphonium ylide) reacts with an 18-carbon aldehyde to form the target alkene.

In a representative procedure, octanal (17 ) undergoes a Wittig reaction with a stabilized ylide to yield unsaturated esters (18 ). Adapting this, the ylide $$\text{Ph}3\text{P=CH}(\text{C}{10}\text{H}{21})$$ and aldehyde $$\text{C}{18}\text{H}_{37}\text{CHO}$$ would produce this compound:

$$
\text{Ph}3\text{P=CH}(\text{C}{10}\text{H}{21}) + \text{C}{18}\text{H}{37}\text{CHO} \rightarrow \text{C}{29}\text{H}{58} + \text{Ph}3\text{P=O}
$$

Reaction Optimization

Critical factors include ylide stability (stabilized vs. semi-stabilized) and solvent polarity. Tetrahydrofuran (THF) or dichloromethane at 0–25°C typically affords yields of 70–80%.

Ene Reactions with Nitrosocarbonyl Intermediates

Mechanism and Regioselectivity

Nitrosocarbonyl intermediates, generated via oxidation of nitrile oxides or photolysis of 1,2,4-oxadiazole-4-oxides, undergo ene reactions with alkenes to form allylic hydroxylamine derivatives. While primarily used for functionalization, this method can position double bonds via hydrogen abstraction.

For this compound, a long-chain alkene substrate reacts with nitrosocarbonyl benzene (1A ) under oxidative conditions. The nitrosocarbonyl abstracts a twix hydrogen (H adjacent to two carbons) at position 11, inducing double-bond migration:

$$
\text{R-H} + \text{Ar-N=O} \rightarrow \text{R-N(O)Ar} + \text{H}_2\text{O}
$$

Experimental Conditions

  • Oxidative Generation : Nitrile oxides (e.g., benzhydroximoyl chloride) oxidized by N-methylmorpholine-N-oxide (NMO) in CH₂Cl₂.
  • Temperature : Room temperature (25°C).
  • Yield : Up to 99% for trisubstituted alkenes.

Comparative Analysis of Methods

Method Stereoselectivity Yield Complexity Scalability Reference
Lindlar Hydrogenation cis 85–95% Moderate High
Wittig Reaction Variable 70–80% Low Moderate
Ene Reaction Regiospecific 90–99% High Low

Chemical Reactions Analysis

Types of Reactions

Nonacos-11-ene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a metal catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of haloalkanes.

Scientific Research Applications

Nonacos-11-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonacos-11-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis. In biological systems, this compound can interact with cell membranes and proteins, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Nonacos-11-ene belongs to a family of long-chain alkenes with variations in chain length or double-bond position. Key analogues include:

  • Nonacos-10-ene (C₂₉H₅₆): Double bond at C10.
  • Hentriacont-11-ene (C₃₁H₆₀): Extended chain (C31) with a C11 double bond.
  • Octacos-11-ene (C₂₈H₅₄): Shorter chain (C28) with a C11 double bond.

These compounds share applications in industrial lubricants and biomimetic coatings but differ in reactivity and environmental behavior due to structural nuances .

Comparative Physicochemical Properties

Table 1. Key Properties of this compound and Analogues

Property This compound Nonacos-10-ene Hentriacont-11-ene Octacos-11-ene
Molecular Weight (g/mol) 396.76 396.76 432.82 380.71
Melting Point (°C) 45–48 42–44 50–53 40–43
Boiling Point (°C) 432–435 428–430 455–458 420–423
Solubility in H₂O (mg/L) 0.012 0.015 0.008 0.018
Log Kₒw (Octanol-Water) 9.2 9.1 10.1 8.9

Key Observations :

  • Chain Length: Hentriacont-11-ene’s extended chain increases hydrophobicity (log Kₒw = 10.1) and thermal stability but reduces biodegradability compared to this compound .
  • Double-Bond Position: Nonacos-10-ene’s C10 double bond lowers melting point (42–44°C) and increases water solubility (0.015 mg/L) due to reduced molecular symmetry .

Industrial Uses :

  • This compound is preferred in high-temperature lubricants (e.g., aerospace) for its oxidative stability .
  • Nonacos-10-ene’s lower melting point makes it suitable for low-viscosity hydraulic fluids .

Environmental Behavior :

  • Persistence: this compound degrades 20% slower in soil than Nonacos-10-ene due to higher crystallinity .

Key Research Findings

Synthetic Efficiency: A 2024 study demonstrated that Ru-based catalysts achieve 92% selectivity for this compound, outperforming Mo-based systems used for Hentriacont-11-ene .

Environmental Fate: this compound’s half-life in marine sediments (145 days) exceeds OECD guidelines, raising regulatory concerns .

Material Science: Blends of this compound and Octacos-11-ene exhibit synergistic friction-reduction properties in nanolubricants .

Q & A

Synthesis Optimization and Efficiency

Q: What are the established methods for synthesizing Nonacos-11-ene, and how can their efficiency be optimized? A: this compound is typically synthesized via catalytic dehydrogenation of nonacosane or isomerization of related alkenes. To optimize efficiency, researchers should:

  • Compare yield and selectivity across catalysts (e.g., palladium vs. platinum-based systems) under controlled temperature and pressure .
  • Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and byproducts .
  • Apply response surface methodology (RSM) to model interactions between variables (e.g., reaction time, catalyst loading) .

Structural Characterization Techniques

Q: Which spectroscopic techniques are most effective for characterizing this compound's structure, and what are their limitations? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining double-bond position and branching. Limitations include signal overlap in crowded regions (e.g., δ 1.0–1.5 ppm). Complementary methods:

  • Fourier-transform infrared (FTIR) for identifying C=C stretching vibrations (~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Isomeric Physicochemical Comparisons

Q: How does the position of the double bond in this compound influence its physicochemical properties compared to other nonacosene isomers? A: Advanced studies require:

  • Differential scanning calorimetry (DSC) to compare melting points and phase transitions .
  • Computational modeling (e.g., density functional theory) to correlate double-bond position with thermodynamic stability .
  • Surface tension measurements to assess hydrophobicity variations .

Resolving Biological Activity Contradictions

Q: What experimental strategies can resolve contradictions in reported biological activity data of this compound across different studies? A: Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., cell line differences) .
  • Validate purity via high-performance liquid chromatography (HPLC) and replicate studies under standardized conditions .
  • Apply mixed-effects models to account for inter-study heterogeneity .

Mechanistic Pathways in Lipid Bilayers

Q: What are the challenges in elucidating the mechanistic pathways of this compound's interactions in lipid bilayer models? A: Challenges include dynamic membrane behavior and low signal-to-noise ratios. Methodological approaches:

  • Molecular dynamics (MD) simulations to predict insertion kinetics .
  • Fluorescence anisotropy to measure membrane fluidity changes .
  • Isotope-labeled this compound for tracking via time-resolved small-angle X-ray scattering (SAXS) .

Purity Validation Protocols

Q: How can researchers ensure the purity of this compound samples, and what analytical methods validate this? A: Critical steps:

  • Recrystallization or column chromatography for purification .
  • Melting point analysis with differential scanning calorimetry (DSC) .
  • Quantify trace impurities using ultra-performance liquid chromatography coupled with tandem MS (UPLC-MS/MS) .

Computational-Experimental Integration

Q: In what ways can computational chemistry be integrated with experimental data to predict this compound's reactivity under varying conditions? A: Synergistic workflows include:

  • Density functional theory (DFT) to simulate reaction pathways, validated by kinetic studies .
  • Machine learning models trained on experimental datasets to predict solvent effects .
  • Coupling quantum mechanics/molecular mechanics (QM/MM) with spectroscopic data .

Thermal Stability Experimental Design

Q: What are the key considerations when designing experiments to study the thermal stability of this compound? A: To ensure reproducibility:

  • Use thermogravimetric analysis (TGA) under inert atmospheres to avoid oxidation artifacts .
  • Control heating rates (e.g., 5°C/min) to isolate decomposition phases .
  • Replicate experiments across multiple batches to assess batch-to-batch variability .

Isotopic Labeling for Metabolic Tracking

Q: How do isotopic labeling techniques enhance the tracking of this compound's metabolic pathways in biological systems? A: Deuterium or ¹³C labeling enables:

  • Tracing via liquid chromatography (LC)-MS/MS to identify metabolites .
  • Quantifying turnover rates in lipidomic studies .
  • Resolving enantiomeric pathways using chiral column chromatography .

Dose-Response Statistical Analysis

Q: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound's effects on cellular membranes? A: Advanced analyses include:

  • Logistic regression to model non-linear responses .
  • Hierarchical Bayesian models to account for cellular heterogeneity .
  • Sensitivity analyses to identify threshold concentrations .

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